molecular formula C10H16O5 B14435585 1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- CAS No. 75908-72-4

1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl-

Cat. No.: B14435585
CAS No.: 75908-72-4
M. Wt: 216.23 g/mol
InChI Key: FDHHRJNHFOASNI-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with carboxylic acid groups, hydroxyl groups, and methyl groups

Preparation Methods

The synthesis of 1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- can be achieved through several synthetic routes. One common method involves the oxidation of 3,5-dimethylcyclohexanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically require an acidic or basic medium to facilitate the oxidation process. Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the synthesis.

Chemical Reactions Analysis

1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include ketones, alcohols, aldehydes, and halogenated derivatives.

Scientific Research Applications

1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.

    Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.

Comparison with Similar Compounds

1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- can be compared with other similar compounds such as:

    1,2-Cyclohexanedicarboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    3,5-Dimethylcyclohexanol: Contains hydroxyl and methyl groups but lacks the carboxylic acid groups.

    1,2-Cyclohexanedicarboxylic anhydride: Contains an anhydride functional group instead of hydroxyl and carboxylic acid groups

Properties

CAS No.

75908-72-4

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

5-hydroxy-3,5-dimethylcyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C10H16O5/c1-5-3-10(2,15)4-6(8(11)12)7(5)9(13)14/h5-7,15H,3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

FDHHRJNHFOASNI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1C(=O)O)C(=O)O)(C)O

Origin of Product

United States

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